molecular formula C18H15NO4S B2801023 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2379997-69-8

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2801023
CAS No.: 2379997-69-8
M. Wt: 341.38
InChI Key: MEWJLUJUXVNKKU-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a substituted thiophene-furan moiety. The lack of reported biological data for this specific compound suggests it may be a novel or understudied entity in pharmacological research.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(17-10-22-15-4-1-2-5-16(15)23-17)19-9-13-8-12(11-24-13)14-6-3-7-21-14/h1-8,11,17H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWJLUJUXVNKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the furan and thiophene rings, followed by their functionalization to introduce the benzodioxine moiety. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzodioxine Carboxamide Derivatives

The benzodioxine-carboxamide framework is shared among several analogs, but substituent variations significantly alter properties:

Compound Name Molecular Formula Substituents Key Structural Differences
Target Compound C₁₉H₁₅NO₄S 4-(furan-2-yl)thiophen-2-ylmethyl Furan-thiophene hybrid substituent
N-[2-(4-Sulfamoylphenyl)ethyl]-... () C₁₇H₁₆N₂O₅S 4-sulfamoylphenethyl Sulfonamide group enhances polarity
N-{4-nitrophenyl}-... () C₁₅H₁₂N₂O₅ 4-nitrophenyl Electron-withdrawing nitro group
N-[4-(2-thienyl)pyrimidin-2-yl]-... () C₁₈H₁₄N₂O₃S Pyrimidine-thiophene Pyrimidine introduces basicity

Key Observations :

  • The target compound’s furan-thiophene moiety distinguishes it from analogs with simpler aryl or sulfonamide groups. This substitution may enhance π-π stacking interactions in biological systems compared to nitro or sulfamoyl groups .

Spectroscopic Comparisons :

  • IR Spectroscopy : Analogous hydrazinecarbothioamides () show ν(C=O) at 1663–1682 cm⁻¹ and ν(C=S) at 1243–1258 cm⁻¹, while triazole derivatives lack carbonyl bands, confirming tautomerism . The target compound’s IR profile is unreported but likely exhibits similar carbonyl and heterocyclic vibrations.
  • NMR : Thiophene protons in analogs (e.g., ) resonate at δ 6.8–7.5 ppm, while benzodioxine protons appear as a singlet near δ 4.3–4.5 ppm .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₅H₁₃N₁O₂S₂
Molecular Weight 303.4 g/mol
CAS Number 2379996-28-6

This structure incorporates a benzodioxine moiety, which is known for its diverse pharmacological properties.

Synthesis Methods

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. Initial steps may include the formation of furan and thiophene intermediates followed by coupling reactions to form the desired benzodioxine structure. The final amidation step is crucial for achieving the target compound.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxane exhibit notable anticancer activity. For instance, compounds similar to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for tumor growth.

A study demonstrated that a related benzodioxane derivative inhibited the HSF1 pathway, leading to reduced growth in ovarian carcinoma models . This suggests that N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide may also possess similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of benzodioxane derivatives has been documented extensively. Research indicates that certain structural modifications can enhance anti-inflammatory effects. For example, a derivative with an acetic acid substituent at position 6 exhibited significant anti-inflammatory activity . This finding emphasizes the importance of structural configuration in modulating biological activity.

Case Studies and Research Findings

  • Study on Anticancer Activity : A derivative of benzodioxane was tested against human ovarian carcinoma xenografts and showed promising results in inhibiting tumor growth due to its interaction with the HSF1 pathway .
  • Anti-inflammatory Mechanisms : Another study highlighted the structure–activity relationship (SAR) of benzodioxane derivatives, indicating that specific substituents can significantly affect their anti-inflammatory efficacy .
  • Toxicity Assessments : Toxicological evaluations using zebrafish embryos revealed that certain analogs exhibited low toxicity while maintaining high biological activity, suggesting a favorable therapeutic index for potential drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A common approach involves activating the carboxylic acid group of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The activated intermediate is then reacted with [4-(furan-2-yl)thiophen-2-yl]methanamine. Purification typically employs recrystallization or column chromatography to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for structural elucidation. For non-crystalline samples, advanced NMR techniques (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS) are critical. Infrared (IR) spectroscopy can confirm functional groups like the carboxamide and furan rings .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The compound’s reactivity is governed by:

  • Electron-rich furan and thiophene moieties , which participate in electrophilic substitutions.
  • Carboxamide group , enabling hydrogen bonding with biological targets.
  • Benzodioxine ring , contributing to lipophilicity and influencing solubility in polar solvents like DMSO or methanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., halogen substitutions, alkyl chain lengths). To address this:

Perform comparative structure-activity relationship (SAR) studies using analogs with controlled modifications (e.g., replacing the furan with a thiazole).

Validate assays under standardized conditions (e.g., MIC values for antimicrobial activity).

Use computational docking to predict binding affinities to targets like DprE1 in Mycobacterium tuberculosis .

Q. What experimental strategies can elucidate the compound’s mechanism of action in targeting enzymes like DprE1?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values using purified DprE1 and a spectrophotometric assay monitoring decaprenylphosphoryl-β-D-ribose (DPR) conversion.
  • X-ray crystallography : Co-crystallize the compound with DprE1 to identify binding interactions (e.g., hydrogen bonds with catalytic residues).
  • Resistance profiling : Generate M. tuberculosis mutants and sequence dprE1 to identify resistance-conferring mutations .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :

Use molecular dynamics simulations to predict blood-brain barrier permeability and solubility.

Apply ADMET prediction tools (e.g., SwissADME) to assess toxicity risks, focusing on hepatic CYP450 interactions.

Modify substituents (e.g., introducing a methyl group on the benzodioxine ring) to enhance metabolic stability while retaining target affinity .

Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

  • Methodological Answer :

  • Continuous flow reactors : Improve yield and reduce side reactions during coupling steps.
  • Green chemistry approaches : Replace traditional solvents (e.g., DCM) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
  • Quality control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring of intermediate purity .

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